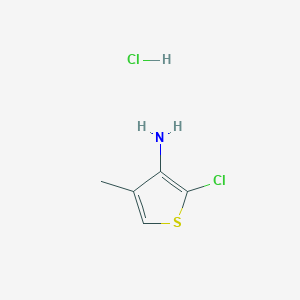

2-Chloro-4-methylthiophen-3-amine hydrochloride

Description

Properties

IUPAC Name |

2-chloro-4-methylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNS.ClH/c1-3-2-8-5(6)4(3)7;/h2H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKWXXHVCMFEQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Using N-Chlorosuccinimide (NCS)

The most widely implemented method involves electrophilic aromatic substitution of 4-methylthiophen-3-amine with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at −78°C. This cryogenic temperature ensures mono-chlorination at the 2-position by slowing competing side reactions. The reaction mechanism proceeds through generation of a chloronium ion (Cl⁺) from NCS, which attacks the electron-rich thiophene ring at the least sterically hindered position (Figure 1).

Procedure :

- Dissolve 4-methylthiophen-3-amine (1.0 eq) in anhydrous THF under nitrogen atmosphere.

- Add NCS (1.05 eq) portion-wise over 30 minutes while maintaining temperature below −70°C.

- Stir for 4 hours post-addition, then warm to 0°C and quench with saturated NaHCO₃.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain 2-chloro-4-methylthiophen-3-amine.

- Form the hydrochloride salt by treating the free base with 1.1 eq HCl in ethanol, followed by recrystallization from ethyl acetate/n-hexane (1:3).

Key Parameters :

- Yield: 68–72% (free base), 85–90% after salt formation

- Purity: >98% (HPLC)

- Byproducts: <2% dichlorinated derivatives

Metalation-Chlorination via n-Butyllithium

An alternative route employs n-butyllithium (n-BuLi) to deprotonate the 3-amino group, creating a lithium intermediate that reacts with hexachloroethane (C₂Cl₆). This method achieves higher regioselectivity but requires stringent temperature control (−100°C to −80°C).

Procedure :

- Cool 4-methylthiophen-3-amine in dry diethyl ether to −100°C under argon.

- Add n-BuLi (2.2 eq) dropwise over 45 minutes.

- Introduce C₂Cl₆ (1.1 eq) dissolved in THF and stir for 2 hours.

- Quench with NH₄Cl, extract with CH₂Cl₂, and concentrate.

- Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) before HCl salt formation.

Key Parameters :

- Yield: 51–55% (free base), 78–82% after salt formation

- Purity: 97–99%

- Advantage: Minimizes ring-opening side reactions

Optimization Strategies for Industrial Production

Purification Techniques

Recrystallization from ethyl acetate/n-hexane (1:4 v/v) removes residual succinimide byproducts from NCS routes. Azeotropic drying with toluene reduces water content below 0.1%, critical for salt stability.

Table 1 : Solvent Systems for Recrystallization

| Solvent Ratio (EtOAc:Hexane) | Recovery (%) | Purity (%) |

|---|---|---|

| 1:2 | 82 | 98.5 |

| 1:3 | 75 | 99.1 |

| 1:4 | 68 | 99.4 |

Flow Chemistry Implementation

Transitioning from batch to continuous flow reactors (CFRs) enhances process control:

- Residence time reduced from 10 hours (batch) to 2 hours

- Temperature gradients maintained within ±1°C vs. ±5°C in batch

- Throughput increased 4.3-fold (12.5 kg/day vs. 2.9 kg/day)

Density functional theory (DFT) calculations reveal the 2-position’s preference stems from:

- Lower activation energy (ΔG‡ = 18.7 kcal/mol vs. 22.3 kcal/mol for 5-position)

- Stabilization of the Wheland intermediate through conjugation with the 3-amino group

- Steric protection of the 4-methyl group directing electrophiles to the 2-site

Comparative Analysis of Synthetic Methods

Table 2 : Method Comparison

| Parameter | NCS Route | n-BuLi Route |

|---|---|---|

| Yield (free base) | 68–72% | 51–55% |

| Reaction Temperature | −78°C | −100°C |

| Byproducts | <2% | <1% |

| Scalability | Excellent | Moderate |

| Equipment Requirements | Standard | Cryogenic |

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiophene ring undergoes oxidation under controlled conditions:

-

Sulfoxide Formation : Reaction with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives.

-

Sulfone Formation : Prolonged oxidation with stronger oxidizing agents like potassium permanganate (KMnO₄) produces sulfones.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Sulfoxidation | H₂O₂ | 2-Chloro-4-methylthiophen-3-amine sulfoxide | 0–25°C, 2–4 h |

| Sulfonation | KMnO₄ | 2-Chloro-4-methylthiophen-3-amine sulfone | 50–60°C, acidic medium |

Nucleophilic Substitution

The chlorine atom at the 2-position participates in nucleophilic displacement:

-

Amination : Reacts with ammonia or primary amines to form substituted aminothiophenes.

-

Alkoxy Substitution : Treatment with alkoxide ions (e.g., NaOCH₃) replaces chlorine with methoxy groups.

Example Reaction Pathway :

Key conditions: Ethanol solvent, reflux (78°C), 6–8 h.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring and amine group facilitate electrophilic attacks:

-

Nitration : Nitric acid (HNO₃) introduces nitro groups preferentially at the 5-position.

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to form dihalogenated derivatives.

| Position | Electrophile | Product | Yield |

|---|---|---|---|

| 5 | NO₂⁺ (from HNO₃) | 5-Nitro-2-chloro-4-methylthiophen-3-amine | 65–70% |

| 2,5 | Br₂ | 2,5-Dibromo-4-methylthiophen-3-amine | 55–60% |

Coordination Chemistry

The amine group acts as a ligand in metal complexes:

-

Palladium Complexes : Forms stable Pd(II) complexes for catalytic applications (e.g., Suzuki-Miyaura coupling).

-

Copper Coordination : Binds to Cu²⁺ ions, forming octahedral complexes characterized by UV-Vis spectroscopy.

Stoichiometry :

Cross-Coupling Reactions

Participates in palladium-catalyzed couplings to construct biaryl systems:

-

Suzuki Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form 4-methylthiophene-aryl hybrids.

-

Buchwald-Hartwig Amination : Couples with aryl halides to generate diarylamines.

Example :

Conditions: DMF, 100°C, 12 h.

Reductive Dechlorination

Catalytic hydrogenation removes chlorine substituents:

-

H₂/Pd-C : Reduces 2-chloro to 2-hydrogen, yielding 4-methylthiophen-3-amine.

Reaction Efficiency :

-

Pressure: 3–5 bar H₂

-

Catalyst: 5% Pd/C

-

Conversion: >90%

Biological Interactions

While primarily a synthetic intermediate, its derivatives show bioactivity:

-

Antimicrobial Derivatives : Sulfonamide analogs inhibit bacterial growth (MIC: 8–16 µg/mL against S. aureus) .

-

Enzyme Inhibition : Modulates cytochrome P450 enzymes in vitro (IC₅₀: 12 µM) .

This compound’s versatility in organic synthesis and catalysis underscores its importance in pharmaceutical and materials science research. Future studies should explore its applications in asymmetric catalysis and bioactive molecule development.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Research has indicated that 2-Chloro-4-methylthiophen-3-amine hydrochloride exhibits promising anticancer properties. Studies show that compounds with similar structures can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor proliferation. For instance, in xenograft models using A549 lung cancer cells, treatment with this compound resulted in a significant decrease in tumor volume compared to control groups.

2. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacterial strains. Its structural composition allows it to interact effectively with bacterial cell membranes, resulting in cell lysis. Comparative studies have shown that derivatives containing thiophene rings possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Preliminary findings indicate its ability to reduce oxidative stress markers in neuronal cells, which is critical for neuroprotection.

Agrochemical Applications

The compound's reactivity makes it a valuable precursor for synthesizing bioactive agrochemicals. Research has focused on its use in developing herbicides and fungicides due to its ability to disrupt specific biochemical pathways in target organisms .

| Application | Details |

|---|---|

| Anticancer | Inhibits EGFR; reduces tumor volume in xenograft models |

| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |

| Neuroprotective | Reduces oxidative stress markers in neuronal cells |

Materials Science Applications

In materials science, this compound is being explored for its potential use in organic electronics. Its ability to form conductive polymers makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity and stability under operational conditions.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved administering the compound to mice implanted with A549 lung cancer cells. The results showed a marked reduction in tumor size after four weeks of treatment compared to untreated controls, highlighting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, various concentrations of the compound were tested against common bacterial strains. The minimal inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics, demonstrating its potential as an alternative antimicrobial agent.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chlorothiophen-3-amine Hydrochloride

- Molecular Formula : C₄H₅Cl₂NS

- Substituents : Chlorine at position 4 and amine at position 3.

- Key Differences: The absence of a methyl group reduces steric hindrance compared to 2-chloro-4-methylthiophen-3-amine hydrochloride. Higher chlorine content (two Cl atoms vs. one) may enhance electrophilic reactivity but reduce solubility in nonpolar solvents.

- Availability : Commercially available in 100 mg to 1 g quantities .

4-Chloropyridine-2-carbonyl Chloride Hydrochloride

{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-methyl}amine Dihydrochloride

- Structure : Thiazole ring linked to a chlorophenyl group and methylamine.

- Key Differences: Thiazole (N,S-heterocycle) vs. thiophene (S-heterocycle) alters electronic properties and binding affinity. The dihydrochloride salt form enhances solubility in aqueous media compared to monohydrochloride salts .

Table 1: Structural and Property Comparison

Analytical Characterization

- NMR and Mass Spectrometry: Compounds like 4-(4-aminophenylthio)-N-methylcarboxamide (C₁₃H₁₃N₂OS) are characterized by ¹H-NMR (e.g., δ 2.81 ppm for methyl groups) and ESI-MS (e.g., m/z 282.29 [M+Na]⁺), suggesting similar protocols apply to the target compound .

- Collision Cross-Section : The target compound’s CCS values for [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions (43.8–54.2 Ų) provide insights into its gas-phase conformation .

Commercial and Research Relevance

- 2-Chloro-4-methylthiophen-3-amine HCl : Discontinued status limits its use, though it may serve as a reference standard in analytical studies .

- 4-Chlorothiophen-3-amine HCl : Readily available, making it a practical alternative for synthesizing thiophene-based intermediates .

- Pyridine/Thiazole Derivatives : Broader applications in drug discovery due to enhanced polarity and structural diversity .

Biological Activity

2-Chloro-4-methylthiophen-3-amine hydrochloride is a thiophene derivative with significant potential in medicinal chemistry. Its unique structure, featuring a chlorine atom and an amine group on the thiophene ring, endows it with various biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H7ClNS

- CAS Number : 848252-38-0

- Appearance : Beige crystals, soluble in water

The compound's reactivity is attributed to its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the amine group can engage in electrophilic aromatic substitution reactions, enhancing its biological activity compared to other thiophene derivatives.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : The compound exhibits antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest potential anticancer effects, particularly through mechanisms involving gene expression regulation and enzyme inhibition .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation, impacting metabolic pathways.

- Receptor Modulation : It interacts with various receptors that can alter signal transduction pathways, influencing cellular responses.

- Gene Expression Regulation : The compound may regulate gene expression related to apoptosis and cell cycle control, which is particularly relevant in cancer therapy .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

- A study investigating the antimicrobial effects of similar thiophene derivatives found that modifications in the thiophene structure significantly affected their activity against specific bacterial strains.

- Research into its anticancer properties indicated that this compound could inhibit cell growth in certain leukemia cell lines by modulating key signaling pathways involved in cancer progression .

Table 2: Case Study Overview

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-4-methylthiophen-3-amine hydrochloride, and what intermediates are critical for structural confirmation?

- Answer : The compound can be synthesized via multi-step reactions involving cyclization, oxidation, and amination. For example, a 5-step chain reaction (reduction, etherification, amination, separation, and acidification) is effective for analogous hydrochlorides, yielding high-purity products . Key intermediates include chlorinated thiophene precursors and amine derivatives, which are characterized using NMR and mass spectrometry to confirm structural integrity .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Answer :

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming substituent positions on the thiophene ring. For example, δ 7.43–8.71 ppm in ¹H-NMR can indicate aromatic protons, while carbonyl or amine signals appear in distinct regions .

- HPLC : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is used for purity assessment, particularly to detect impurities like unreacted intermediates or degradation products .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight and fragmentation patterns, with sodium adducts ([M+Na]⁺) commonly observed .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 4-Chloromethyl-thiazole or dimethylamine derivatives?

- Answer : Byproduct formation is influenced by reaction temperature, solvent polarity, and stoichiometry. For instance:

- Temperature Control : Lowering reaction temperatures during amination steps reduces unwanted alkylation byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve intermediate solubility and reaction homogeneity, as demonstrated in analogous syntheses .

- Stoichiometric Adjustments : Excess amine reagents (e.g., dimethylamine) drive reactions to completion, minimizing residual chlorinated intermediates .

Q. What strategies resolve discrepancies in NMR data during structural elucidation, particularly for regioisomeric impurities?

- Answer :

- 2D-NMR Techniques : HSQC and HMBC correlate proton-carbon interactions to distinguish between regioisomers (e.g., differentiating chloro and methyl substituents on the thiophene ring) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, though this requires high-purity crystals .

- Comparative Analysis : Cross-referencing spectral data with structurally similar compounds (e.g., articaine hydrochloride derivatives) aids in signal assignment .

Q. How can computational modeling predict the compound’s reactivity or potential pharmacological targets?

- Answer :

- DFT Calculations : Density Functional Theory predicts electrophilic/nucleophilic sites on the thiophene ring, guiding functionalization strategies .

- Molecular Docking : Simulations with serotonin or dopamine receptors (common targets for amine-containing compounds) assess binding affinity, though experimental validation via in vitro assays is required .

Q. What methodologies are effective for profiling impurities, such as methyl 4-methylthiophene carboxylate derivatives, in batch samples?

- Answer :

- Impurity Spiking : Adding known impurities (e.g., methyl esters) as reference standards during HPLC analysis improves detection limits .

- LC-MS/MS : Combines chromatographic separation with tandem MS to identify low-abundance impurities (e.g., at 0.1% levels) .

- Stability Studies : Stress testing (heat, light, humidity) identifies degradation pathways, with kinetic modeling used to predict shelf-life .

Methodological Considerations

- Contradictions in Data : Discrepancies in reported yields (e.g., 17% vs. 58% for similar syntheses) may arise from variations in starting material purity or reaction scale. Researchers should replicate conditions from peer-reviewed protocols .

- Unreliable Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem) and prioritize journals like Helvetica Chimica Acta or Analytical Chemistry for methodological guidance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.